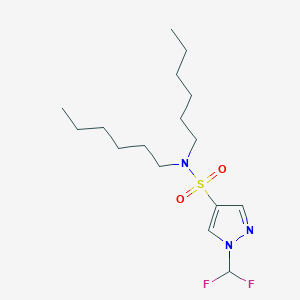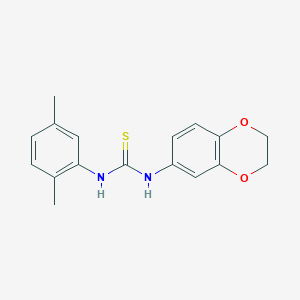![molecular formula C19H17ClN6O B10956023 N-(3-chloro-2-methylphenyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10956023.png)
N-(3-chloro-2-methylphenyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide, also known by its systematic name, is a complex organic compound. Its chemical structure consists of a pyrazolo[1,5-a]pyrimidine core with various functional groups attached. Let’s break down its name:
N-(3-chloro-2-methylphenyl): This part of the compound contains a chloro-substituted phenyl ring.
7-(1,5-dimethyl-1H-pyrazol-4-yl): Here, we have a pyrazole ring with two methyl groups at positions 1 and 5.
pyrazolo[1,5-a]pyrimidine-2-carboxamide: The central core is a fused pyrazolo[1,5-a]pyrimidine ring system, and it bears a carboxamide functional group at position 2.
化学反应分析
Reactions::
Oxidation and Reduction: Depending on the substituents, this compound may undergo oxidation or reduction reactions.
Substitution Reactions: The chloro-substituted phenyl group can participate in substitution reactions.
Cyclization: The pyrazole and pyrimidine rings can undergo cyclization reactions.
Chlorination: Chlorine-based reagents (e.g., N-chlorosuccinimide) for introducing the chloro group.
Reduction: Hydrogenation using a metal catalyst (e.g., palladium on carbon) for reduction.
Substitution: Various nucleophiles (e.g., amines, alkoxides) for substitution reactions.
Cyclization: Acidic or basic conditions to promote cyclization.
Major Products:: The major products depend on the specific reaction conditions and the starting materials used. Isolation and characterization of intermediates would be crucial to identify the exact products.
科学研究应用
Medicine: It might exhibit pharmacological properties due to its unique structure. Researchers could explore its potential as an anticancer, antiviral, or anti-inflammatory agent.
Chemical Biology: Investigating its interactions with biological targets could provide insights into cellular processes.
Materials Science: Its structural features may be useful for designing novel materials.
作用机制
The exact mechanism of action remains speculative. researchers could explore its binding to specific receptors, enzymatic inhibition, or modulation of cellular pathways.
相似化合物的比较
While I don’t have a direct list of similar compounds, researchers can compare this compound with related pyrazolo[1,5-a]pyrimidines or other heterocyclic structures. Highlighting its uniqueness would involve contrasting it with structurally similar molecules.
属性
分子式 |
C19H17ClN6O |
|---|---|
分子量 |
380.8 g/mol |
IUPAC 名称 |
N-(3-chloro-2-methylphenyl)-7-(1,5-dimethylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H17ClN6O/c1-11-14(20)5-4-6-15(11)23-19(27)16-9-18-21-8-7-17(26(18)24-16)13-10-22-25(3)12(13)2/h4-10H,1-3H3,(H,23,27) |
InChI 键 |
KQCZRESJQWBYJP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=NN3C(=CC=NC3=C2)C4=C(N(N=C4)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10955950.png)
![Ethyl 2-[cyclopropyl(thiophen-2-ylacetyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B10955954.png)
![N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10955956.png)
![(4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B10955965.png)
![N-{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-5-methyl-4-[(4-nitrophenoxy)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10955975.png)

![2-(2,4-dimethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10955993.png)

![6-bromo-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10956004.png)
![4-[5-[(4-ethoxyphenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956007.png)
![N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzamide](/img/structure/B10956012.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10956015.png)

![N'-{[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B10956020.png)
